REACTION_CXSMILES
|
C[O:2][CH:3]1[NH:7][C:6](=O)[CH2:5][CH2:4]1.[CH2:9]([Si](C)(C)C)[C:10]#[CH:11]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH:9]([CH:6]1[NH:7][C:3](=[O:2])[CH2:4][CH2:5]1)=[C:10]=[CH2:11]
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
COC1CCC(N1)=O
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
C(C#C)[Si](C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction was poured through silica gel (30 g)
|
Type
|
WASH
|
Details
|
rinsed with CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
The silica gel was then washed with 5% MeOH/CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
the combined filtrates were washed with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back extracted with CH2Cl2 (4×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
rotary evaporated (≤30° C.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C=C)C1CCC(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][CH:3]1[NH:7][C:6](=O)[CH2:5][CH2:4]1.[CH2:9]([Si](C)(C)C)[C:10]#[CH:11]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[CH:9]([CH:6]1[NH:7][C:3](=[O:2])[CH2:4][CH2:5]1)=[C:10]=[CH2:11]
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
COC1CCC(N1)=O
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
C(C#C)[Si](C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction was poured through silica gel (30 g)
|
Type
|
WASH
|
Details
|
rinsed with CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
The silica gel was then washed with 5% MeOH/CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
the combined filtrates were washed with water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back extracted with CH2Cl2 (4×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
rotary evaporated (≤30° C.)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C=C)C1CCC(N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |